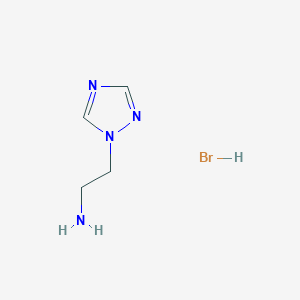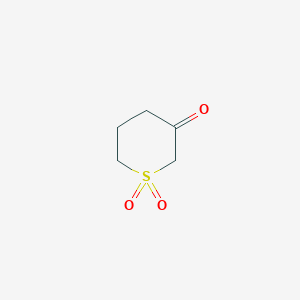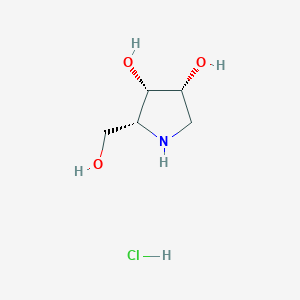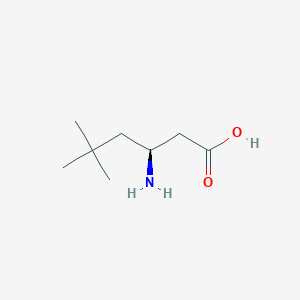
2,4,6-Triphenylpyrylium Hydrogensulfate
説明
2,4,6-Triphenylpyrylium Hydrogensulfate (CAS Number: 51071-75-1) is a chemical compound with the empirical formula C₂₃H₁₈O₅S and a molecular weight of 406.45 g/mol . It appears as a white to yellow to orange crystalline powder or crystal. The compound is commonly used in various chemical applications .
Synthesis Analysis
Several methods exist for synthesizing 2,4,6-Triphenylpyrylium Hydrogensulfate. Notably, it can be prepared from the corresponding tetrachloroferrate using fluoboric acid, from acetophenone and boron trifluoride, or from acetophenone, benzaldehyde, and boron trifluoride etherate .
Molecular Structure Analysis
The molecular formula of 2,4,6-Triphenylpyrylium Hydrogensulfate is C₂₃H₁₈O₅S . Its structure consists of a pyrylium cation with three phenyl groups attached. The compound’s molecular weight is 406.45 g/mol . The NMR confirms its structure .
Chemical Reactions Analysis
2,4,6-Triphenylpyrylium Hydrogensulfate participates in various chemical reactions. For instance, it has been used as a sensitizer in the photooxidation of catechol. Additionally, other methods for preparing pyrylium salts have been reviewed .
Physical And Chemical Properties Analysis
科学的研究の応用
Photooxidation Sensitizer
This compound is used as a sensitizer for the photooxidation of catechol, which is an important reaction in organic synthesis and environmental chemistry .
Preparation of Photosensitizers
It is involved in the synthesis of N-alkylpyridinium photosensitizers, which have applications in photodynamic therapy and solar energy conversion .
Chromatography and Mass Spectrometry
The compound finds use in chromatography and mass spectrometry applications, likely due to its properties as a charge-transfer complexing agent .
Ship-in-a-bottle Synthesis
It has been used in a “ship-in-a-bottle” synthesis inside zeolites, which is a method for creating encapsulated reactive species for catalysis or sensing applications .
Solar Photocatalysis
2,4,6-Triphenylpyrylium salts are used as solar photocatalysts for the degradation of organic compounds, which is significant for environmental remediation and water treatment .
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4,6-Triphenylpyrylium Hydrogensulfate is the electron-hole (e−/h+) pairs in the graphitic carbon nitride (CN) photocatalyst . The compound interacts with these targets to enhance the efficiency of hydrogen production .
Mode of Action
2,4,6-Triphenylpyrylium Hydrogensulfate (TPP) is introduced to boron-doped nitrogen-deficient carbon nitride (BCN) through π–π interaction and π–cation interaction . TPP acts as a redox mediator under visible light excitation that can accept electrons from BCN, and then transfer them to the Pt cocatalyst . This interaction enhances the separation of photogenerated e–/h+ pairs .
Biochemical Pathways
The compound affects the photocatalytic pathway involved in hydrogen production . By enhancing the separation of photogenerated e–/h+ pairs, TPP increases the efficiency of the photocatalytic system .
Result of Action
The introduction of TPP significantly enhances photogenerated charge carrier separation . BCN-TPP nanostructures achieved the photocatalytic H2 generation rate of 110.33 μmol h–1 at visible light illumination (λ ≥ 420 nm), which is 9.59 times higher than that of pristine C3N4 (11.50 μmol h–1) .
Action Environment
The action of 2,4,6-Triphenylpyrylium Hydrogensulfate is influenced by environmental factors such as light. The compound is activated under visible light excitation . Moreover, BCN-TPP shows the stability of H2 evolution over 4 cycles without any significant decline .
特性
IUPAC Name |
hydrogen sulfate;2,4,6-triphenylpyrylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.H2O4S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;1-5(2,3)4/h1-17H;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEOZISWOGHJJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471240 | |
| Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylpyrylium Hydrogensulfate | |
CAS RN |
51071-75-1 | |
| Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
